molecular formula C18H30BN3O2 B1382274 N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1353880-12-2

N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1382274
CAS No.: 1353880-12-2
M. Wt: 331.3 g/mol
InChI Key: XMDWFMKQHFTTPR-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at the 2-position with a pyrrolidine-propylamine group and at the 5-position with a tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) moiety. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key method in drug synthesis .

Properties

IUPAC Name

N-(3-pyrrolidin-1-ylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BN3O2/c1-17(2)18(3,4)24-19(23-17)15-8-9-16(21-14-15)20-10-7-13-22-11-5-6-12-22/h8-9,14H,5-7,10-13H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDWFMKQHFTTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the boronate ester group. The pyrrolidine ring is then attached via a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings.

Scientific Research Applications

Medicinal Chemistry

N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has potential applications in drug discovery and development:

Targeting Enzymatic Pathways

  • The compound's structure suggests it could act as an inhibitor for certain enzymes involved in metabolic pathways. Its boron-containing moiety may facilitate the formation of stable complexes with target proteins.

Case Study: Anticancer Activity
In preliminary studies, compounds similar to this have shown promise as anticancer agents by targeting specific kinases involved in tumor growth. Research indicates that modifications to the dioxaborolane group can enhance selectivity and potency against cancer cell lines.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

Synthesis of Functional Polymers

  • The incorporation of boron into polymer matrices can improve mechanical properties and thermal stability. The dioxaborolane group can serve as a cross-linking agent in polymer synthesis.

Case Study: Boron-Doped Materials
Research has demonstrated that boron-doped polymers exhibit enhanced electrical conductivity and thermal resistance, making them suitable for electronic applications.

Catalysis

The compound may also find utility in catalytic processes:

Boron-Based Catalysts

  • Boron compounds are known to act as Lewis acids, facilitating various organic reactions. This compound could be explored as a catalyst or co-catalyst in reactions such as cross-coupling or polymerization.

Biological Studies

The biological activity of this compound warrants investigation:

Neuropharmacology
Due to the presence of the pyrrolidine moiety, the compound may interact with neurotransmitter systems. Initial studies could focus on its effects on synaptic transmission or neuroprotective properties.

Mechanism of Action

The mechanism of action of N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The pyrrolidine and pyridine rings can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Amine Substituents

N-[3-(Morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • Structural Difference : Morpholine (six-membered oxygen-containing ring) replaces pyrrolidine.
  • The molecular weight is 347.26 g/mol, slightly higher than the target compound (333.25 g/mol) .
N-(Cyclopropylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • Structural Difference : Cyclopropylmethyl replaces pyrrolidinylpropyl; boronic ester is at the 4-position.
  • Impact: The 4-position boronic ester may exhibit lower reactivity in cross-coupling due to steric hindrance.
N,N-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
  • Structural Difference : Dimethylamine replaces pyrrolidinylpropyl; boronic ester is at the 3-position.
  • Impact : The 3-position boronic ester is less common in Suzuki reactions, limiting synthetic utility. Dimethylamine reduces steric bulk but decreases hydrogen-bonding capacity .

Positional Isomerism of Boronic Ester

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
  • Structural Difference : Trifluoromethyl group at the 4-position; boronic ester at the 5-position.
  • Impact : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the boronic ester, accelerating cross-coupling. However, it may reduce metabolic stability .
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • Structural Difference : Chlorine at the 3-position; boronic ester at the 5-position.

Substituent Hydrophobicity and Steric Effects

N-Isobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
  • Structural Difference : Pyrimidine replaces pyridine; isobutyl group replaces pyrrolidinylpropyl.
  • Impact : Pyrimidine’s lower basicity compared to pyridine may reduce solubility. Isobutyl increases hydrophobicity, favoring membrane permeability .
N-(1-Methoxypropan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • Structural Difference : Methoxypropan-2-yl group replaces pyrrolidinylpropyl.
  • Impact : The methoxy group enhances solubility in polar solvents, beneficial for aqueous reaction conditions .

Data Tables

Table 1. Structural and Physical Comparison

Compound Name Molecular Weight (g/mol) Boronic Ester Position Amine Substituent Key Feature
Target Compound 333.25 5 Pyrrolidinylpropyl High solubility, Suzuki-reactive
N-[3-(Morpholin-4-yl)propyl]-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine 347.26 5 Morpholinylpropyl Increased polarity
N-(Cyclopropylmethyl)-4-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine 274.17 4 Cyclopropylmethyl Steric hindrance at 4-position
N,N-Dimethyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-3-amine 263.15 3 Dimethyl Reduced hydrogen bonding

Biological Activity

N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, with the CAS number 1353880-12-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H30BN3O2C_{18}H_{30}BN_{3}O_{2} and a molecular weight of approximately 331.27 Da. Its structure includes a pyridine ring, a pyrrolidine moiety, and a dioxaborolane group, which are significant for its biological interactions.

Key Properties

PropertyValue
Molecular FormulaC18H30BN3O2
Molecular Weight331.27 Da
LogP3.22
Polar Surface Area (Ų)47
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in various signaling pathways. Kinase inhibitors are crucial in cancer therapy and other diseases due to their role in regulating cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory activity against certain kinases. For instance, it has been evaluated for its potential as an inhibitor of GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in neuroinflammatory processes. The inhibition of GSK-3β can lead to neuroprotective effects and has therapeutic implications for neurodegenerative diseases .

Case Studies

  • GSK-3β Inhibition : A study explored novel GSK-3β inhibitors and found that compounds with similar structures to this compound showed promising results in reducing inflammation in neuroinflammatory models .
  • Kinase Inhibition Profiles : Another research highlighted the compound's potential as a selective kinase inhibitor. The selectivity profile is critical as it minimizes off-target effects, which are common with less selective inhibitors .

Pharmacological Effects

The pharmacological effects observed include:

  • Anti-inflammatory Activity : The compound's ability to inhibit inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation.
  • Neuroprotective Effects : By inhibiting GSK-3β, it may provide neuroprotective benefits in conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

  • Methodology : The compound’s structure suggests a multi-step synthesis. A common approach involves:

  • Step 1 : Functionalization of pyridine at position 2 with a pyrrolidine-propylamine group via nucleophilic substitution or Buchwald-Hartwig coupling, using bases like triethylamine (TEA) or Hünig’s base (DIPEA) to enhance reactivity .
  • Step 2 : Introduction of the tetramethyl dioxaborolane group at position 5 via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or acetonitrile/water mixtures is typically employed .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., pyridine ring protons at δ 8.5–7.5 ppm; pyrrolidine protons at δ 2.5–3.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for related pyridine-pyrrolidine derivatives) .
  • IR Spectroscopy : Detects functional groups like boronate esters (B-O stretches ~1350 cm⁻¹) and amines (N-H stretches ~3300 cm⁻¹) .

Q. How does the boronate ester group influence reactivity in cross-coupling reactions?

  • Role in Suzuki-Miyaura Coupling : The tetramethyl dioxaborolane group acts as a stable boron source, enabling C-C bond formation with aryl/heteroaryl halides under palladium catalysis. Optimal conditions include Na₂CO₃ as a base and THF/water as solvent .

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselectivity during pyridine functionalization?

  • Key Issues :

  • Competing Substitutions : The pyridine ring’s electronic profile (positions 2 and 6 are more reactive) may lead to by-products. Using sterically hindered bases (e.g., 2,6-lutidine) or directing groups (e.g., nitro) can improve selectivity .
  • Base Sensitivity : Reactions with 3-pyridylamines show lower sensitivity to base choice compared to 4-pyridyl derivatives, as noted in dithiazole syntheses .
    • Resolution : Optimize reaction time and temperature (e.g., 35°C for 48 hours in DMSO for amine coupling) .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Case Study : Overlapping proton signals (e.g., pyrrolidine methylenes vs. propyl chain protons) may complicate interpretation. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign coupled protons and carbons .
  • Variable Temperature NMR : Reduces signal broadening caused by rotational hindrance in the pyrrolidine-propyl chain .
    • Contradictions : In some pyrazolo-pyrimidine derivatives, unexpected NOE correlations revealed non-planar conformations, requiring DFT calculations for validation .

Q. What strategies mitigate low yields in the final coupling step (boronate ester introduction)?

  • Optimization Approaches :

  • Catalyst Screening : PdCl₂(dppf) or XPhos Pd G3 may improve efficiency over Pd(PPh₃)₄ .
  • Microwave-Assisted Synthesis : Reduces reaction time from days to hours (e.g., 150°C, 30 minutes) .
    • Data Contradictions : Some studies report higher yields with aryl bromides vs. chlorides, but steric effects from the pyrrolidine group may necessitate excess boronic acid (1.5–2.0 equiv.) .

Q. How does the pyrrolidine-propylamine moiety affect solubility and bioavailability?

  • Solubility Studies :

  • LogP Prediction : The pyrrolidine group (polar, cyclic amine) reduces LogP compared to aliphatic amines, enhancing aqueous solubility. Experimental validation via HPLC (e.g., >98% purity in acetonitrile/water) is critical .
  • Salt Formation : Trifluoroacetate salts (as in UM-164 derivatives) improve crystallinity and dissolution rates .

Methodological Recommendations

  • Synthetic Protocols :
    • Use anhydrous DMSO or THF for moisture-sensitive steps (boronate ester formation) .
    • Monitor reactions by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
  • Analytical Workflows :
    • Combine LC-MS for rapid purity assessment and preparative HPLC for isolating diastereomers .
  • Troubleshooting :
    • If Suzuki coupling stalls, add 10 mol% Pd(OAc)₂ and 20 mol% SPhos ligand .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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